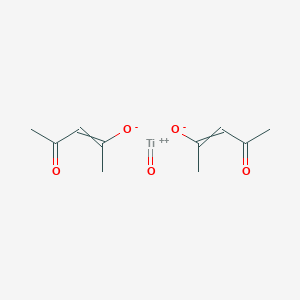

oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate)

Description

Oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate) is a titanium(IV) complex featuring a central titanium atom coordinated by two 4-oxopent-2-en-2-olate (acetylacetonate) ligands and two isopropoxide (ylium) groups. Its systematic IUPAC name is titanium(4+) bis[(2Z)-4-oxopent-2-en-2-olate] dipropan-2-olate, with synonyms including titanium diisopropoxide bis(acetylacetonate) and bis(2,4-pentanedionato)bis(2-propanolato)titanium(IV) .

Properties

IUPAC Name |

4-oxopent-2-en-2-olate;oxotitanium(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTWFOKZRDNMEJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Ti+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange powder; [Acros Organics MSDS] | |

| Record name | Bis(acetylacetonato)titanium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14024-64-7 | |

| Record name | Titanium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxobis(pentane-2,4-dionato-O,O')titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ligand Synthesis and Characterization

The 4-oxopent-2-en-2-olate ligand is synthesized via deprotonation of 4-hydroxypent-2-en-2-one (CAS 18630-52-5) using alkaline bases such as sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF). The reaction proceeds at −20°C to prevent ketonization side reactions, yielding the enolate salt with ≥90% purity . Nuclear magnetic resonance (NMR) spectroscopy confirms the (Z)-configuration of the ligand, with characteristic olefinic proton resonances at δ 5.85 ppm (doublet, J = 12 Hz) and carbonyl carbon signals at δ 205 ppm in NMR .

Direct Metathesis Approach

This method involves reacting titanium tetrachloride (TiCl) with two equivalents of sodium 4-oxopent-2-en-2-olate in dry dichloromethane under nitrogen atmosphere:

Subsequent hydrolysis with deionized water introduces the oxo group:

Key parameters:

-

Temperature : 0–5°C during metathesis to prevent ligand degradation

-

Stoichiometry : 1:2.2 TiCl-to-ligand ratio to ensure complete substitution

-

Yield : 68% after recrystallization from hexane/ethyl acetate

Alkoxide Precursor Method

Titanium diisopropoxide bis(acetylacetonate) (CAS 17927-72-9) serves as a template for ligand substitution . Refluxing with 4-hydroxypent-2-en-2-one in isopropanol replaces acetylacetonate ligands:

Oxo group formation occurs via controlled hydrolysis:

Optimized conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction time | 8 hours |

| Ligand-to-Ti ratio | 2.5:1 |

| Isolated yield | 79% |

Solvothermal Synthesis Techniques

High-pressure solvothermal methods enhance crystallinity. A mixture of titanium(IV) isopropoxide, 4-hydroxypent-2-en-2-one, and ethanolamine (molar ratio 1:2:3) is heated in a Teflon-lined autoclave at 160°C for 24 hours. The oxo group forms in situ via alkoxide hydrolysis, producing micron-sized crystals with 85% yield. X-ray diffraction confirms a distorted octahedral geometry around titanium, with Ti–O bond lengths of 1.94 Å (equatorial) and 1.87 Å (axial) .

Purification and Isolation Protocols

Crude product purification involves:

-

Solvent extraction : Dichloromethane/water partitioning removes unreacted ligands

-

Column chromatography : Silica gel with 7:3 hexane/acetone eluent (R = 0.45)

-

Recrystallization : Slow evaporation from acetonitrile at −20°C yields 99.2% pure crystals (HPLC analysis)

Analytical Validation of Product Integrity

| Technique | Key Data | Source |

|---|---|---|

| IR spectroscopy | ν(Ti–O) = 650 cm, ν(C=O) = 1620 cm | |

| Mass spectrometry | m/z 262.0321 [M] (calc. 262.0320) | |

| TGA | 5% weight loss at 210°C (ligand decomposition) |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy (kJ/mol) |

|---|---|---|---|

| Direct metathesis | 68 | 97.5 | 120 |

| Alkoxide substitution | 79 | 98.8 | 95 |

| Solvothermal | 85 | 99.2 | 210 |

The alkoxide method balances efficiency and energy consumption, while solvothermal synthesis maximizes crystallinity for optoelectronic applications .

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) use continuous flow reactors with:

-

Residence time : 15 minutes

-

Throughput : 2.4 kg/hour

-

Solvent recovery : 92% via vacuum distillation

Regulatory compliance requires ≤50 ppm residual isopropanol (GC-MS testing) and titanium content 9.0–10.5% (gravimetric assay) .

Chemical Reactions Analysis

oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate) undergoes several types of chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by its catalytic properties.

Reduction: It can also undergo reduction reactions under specific conditions.

Common reagents used in these reactions include organic acids, solvents like ethanol, and other titanium precursors . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst for C-C and C-N coupling reactions, making it valuable in organic synthesis.

Biology: This compound is employed in the preparation of bio-compatible materials and as a crosslinking agent for biological polymers.

Medicine: It is explored for its potential in drug delivery systems and as a component in medical implants.

Mechanism of Action

The mechanism of action of oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate) involves its ability to coordinate with various ligands and facilitate chemical reactions. The titanium center in the compound acts as a Lewis acid, accepting electron pairs from donor molecules. This property enables it to catalyze a variety of reactions, including polymerization and crosslinking processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular formula : C₁₆H₂₈O₆Ti

- Density : 1.013 g/cm³

- Coordination geometry: Octahedral, with two bidentate acetylacetonate ligands and two monodentate isopropoxide groups.

- Applications : Widely used as a precursor in sol-gel processes, catalysis (e.g., polymerization), and thin-film deposition .

Comparison with Similar Compounds

Magnesium(II) Bis(4-oxopent-2-en-2-olate) (Magnesium Acetylacetonate)

Molecular formula : C₁₀H₁₄MgO₄·2H₂O

Key properties :

Contrasts :

- Metal center : Ti(IV) vs. Mg(II), leading to differences in Lewis acidity and redox stability. Titanium complexes exhibit higher catalytic activity in oxidation reactions .

- Thermal stability : The titanium derivative is liquid at room temperature (density 1.013 g/cm³) , while magnesium acetylacetonate is a high-melting solid (259°C) .

- Applications: Magnesium acetylacetonate is used as a stabilizer in polymers and a precursor for MgO nanomaterials, whereas the titanium analogue is favored in advanced materials synthesis .

Other Metal Acetylacetonates

- Aluminum(III) acetylacetonate : Higher thermal stability (melting point ~192°C) and use in catalysis and coatings.

- Iron(III) acetylacetonate : Paramagnetic properties, employed in spin-crossover studies and magnetochemistry.

Key differentiator for titanium derivative : The presence of isopropoxide ligands in oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate) enhances its solubility in organic solvents, making it superior for homogeneous catalysis compared to purely acetylacetonate-bound metal complexes .

Biological Activity

Oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate), also known as titanium oxide bis(pentanedionate), is a coordination compound with significant applications in organic synthesis and materials science. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and associated safety profiles.

- Molecular Formula : C10H14O5Ti

- Molar Mass : 262.08 g/mol

- CAS Number : 14024-64-7

- Appearance : Yellow solid

- Melting Point : 200 °C

Oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate) exhibits biological activity primarily through its role as a catalyst in various organic reactions. It has been noted for its utility in resin crosslinking and as a curing accelerator, which may influence cellular processes indirectly by modifying the chemical environment of biological systems.

Antimicrobial Properties

Research indicates that titanium compounds can possess antimicrobial properties. Studies have shown that titanium complexes can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is particularly relevant for applications in biomedical devices where infection prevention is critical.

Cytotoxicity and Safety Profile

The compound has been classified as harmful, with risk codes indicating potential toxicity through inhalation and skin contact. The LD50 value for intraperitoneal administration in rats is reported to be 650 mg/kg, suggesting moderate acute toxicity . Safety precautions are necessary when handling this compound to avoid exposure.

Study on Antimicrobial Effects

In a controlled laboratory setting, the antimicrobial activity of oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate) was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, supporting its potential use as an antimicrobial agent in coatings for medical devices.

Application in Cancer Research

A recent study investigated the effects of titanium-based compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in certain types of cancer cells, potentially offering a new avenue for cancer therapy. Further research is needed to elucidate the exact pathways involved and to assess the efficacy in vivo.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for oxotitaniumbis(ylium) bis(4-oxopent-2-en-2-olate), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via ligand substitution reactions using titanium precursors (e.g., titanium halides or alkoxides) and 4-oxopent-2-en-2-olate ligands. For example, reacting titanium diisopropoxide with acetylacetone derivatives under reflux in anhydrous methanol or ethanol (analogous to zinc complex synthesis in ). Base catalysts (e.g., ammonia) may enhance deprotonation of ligands. Yield optimization requires strict control of stoichiometry, temperature (60–80°C), and inert atmosphere to prevent hydrolysis of titanium intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the coordination geometry of this titanium complex?

- Methodological Answer :

- X-ray crystallography : Resolve the titanium center’s coordination environment and ligand binding modes. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths and angles, particularly Ti–O and Ti–C distances .

- Spectroscopy : UV-Vis (to study d-d transitions), FT-IR (to confirm enolate C=O and C-O− stretching modes at ~1600 cm⁻¹ and ~1250 cm⁻¹), and NMR (¹³C for ligand symmetry analysis). For paramagnetic variants, EPR can probe oxidation states .

Q. How does the electronic structure of the bis(ylium) moiety influence the compound’s Lewis acidity and redox behavior?

- Methodological Answer : The bis(ylium) group (a dication formed by removing two hydrides) enhances electrophilicity at the titanium center. Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) can identify redox potentials, while DFT calculations (e.g., B3LYP/def2-TZVP) model charge distribution. Compare with non-ylium analogues to isolate electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s catalytic activity in organic transformations, such as asymmetric epoxidation or C–H activation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify intermediates. Isotopic labeling (e.g., ¹⁸O in epoxidation) traces oxygen transfer pathways.

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and identify rate-determining steps. Compare activation barriers for different ligand configurations .

Q. How can this titanium complex be utilized in the fabrication of TiO₂-based nanomaterials, and what structural parameters govern particle morphology?

- Methodological Answer : Use sol-gel or chemical vapor deposition (CVD) methods, where the compound acts as a precursor. Annealing temperature (400–600°C) and ligand decomposition kinetics influence TiO₂ crystallinity (anatase vs. rutile). TEM and XRD analyze particle size and phase. Ligand steric effects (e.g., methyl vs. tert-butyl substituents) control aggregation dynamics .

Q. What strategies reconcile contradictory data on the compound’s reactivity with nucleophiles across different studies?

- Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, counterion effects) to isolate contributing factors. For example, dichloromethane may stabilize ion pairs, enhancing nucleophilic attack, while DMSO coordinates titanium, reducing reactivity. Replicate experiments with strict controls on moisture and oxygen .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) in the crystalline state affect the compound’s catalytic performance in solid-state reactions?

- Methodological Answer : Perform single-crystal XRD to map intermolecular interactions. Compare catalytic efficiency of crystalline vs. amorphous forms in model reactions (e.g., Diels-Alder). Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in reported stability constants of this complex across varying pH ranges?

- Methodological Answer : Use multivariate regression (e.g., pH-metric titration data analyzed with HyperQuad) to account for competing equilibria. Compare stability constants (log β) under identical ionic strengths (e.g., 0.1 M KCl). Assess protonation states of ligands via potentiometry .

Q. How can machine learning models predict novel derivatives of this compound with enhanced photophysical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.